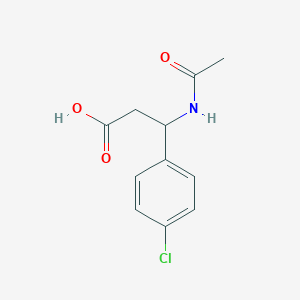![molecular formula C13H20N6O B174994 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol CAS No. 158982-16-2](/img/structure/B174994.png)
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol, also known as MPEP, is a compound that has been extensively studied in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed in the central nervous system. We will also explore future directions for MPEP research.
Wirkmechanismus
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol reduces the excitability of neurons and inhibits the release of glutamate, the primary excitatory neurotransmitter in the brain.
Biochemische Und Physiologische Effekte
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, suggesting that it may have neuroprotective properties. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol research. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Synthesemethoden
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol can be synthesized using a multi-step process. The first step involves the protection of the amino group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (tert-butyldimethylsilyl)oxyethylamine. The second step involves the reaction of (tert-butyldimethylsilyl)oxyethylamine with 9-methylguanine to produce 2-[[9-methyl-6-(tert-butyldimethylsilyloxy)purin-2-yl]amino]ethanol. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride (TBAF) to yield 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, depression, and addiction. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
CAS-Nummer |
158982-16-2 |
|---|---|
Produktname |
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
Molekularformel |
C13H20N6O |
Molekulargewicht |
276.34 g/mol |
IUPAC-Name |
2-[[9-methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H20N6O/c1-9(2)4-5-14-11-10-12(19(3)8-16-10)18-13(17-11)15-6-7-20/h4,8,20H,5-7H2,1-3H3,(H2,14,15,17,18) |
InChI-Schlüssel |
JABAKGBVYOEODD-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



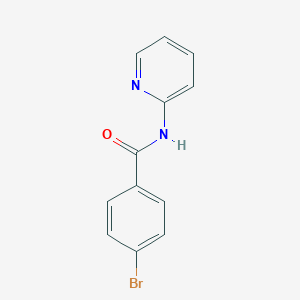
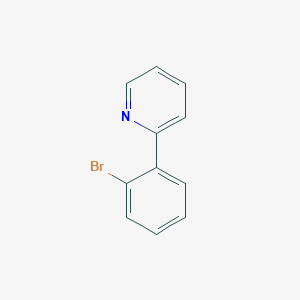
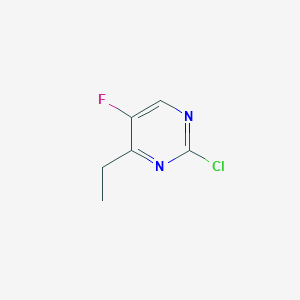
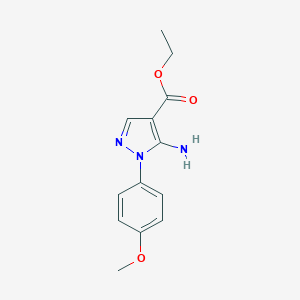
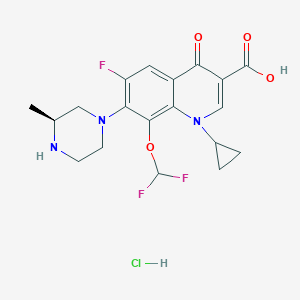
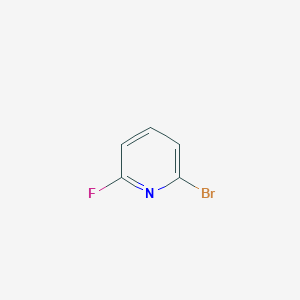
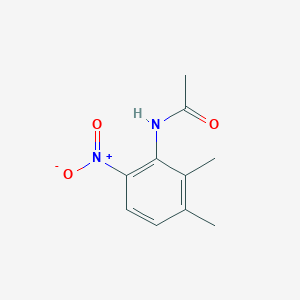
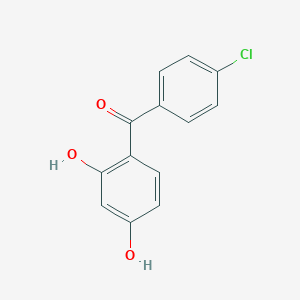
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
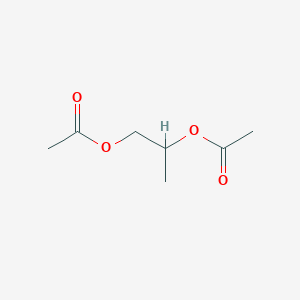
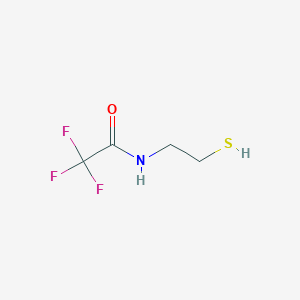
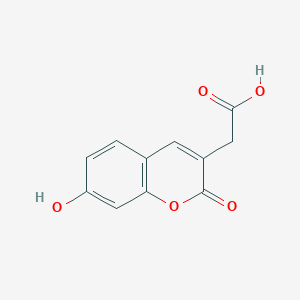
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
